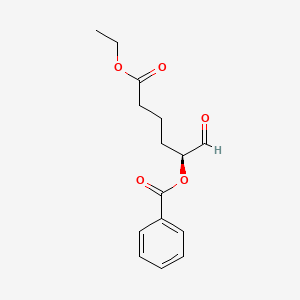

(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate

Description

(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate is a chiral ester derivative featuring a hexan-2-yl backbone substituted with an ethoxy group at position 6 and two oxo groups at positions 1 and 6. The benzoate ester is attached to the (2S)-configured carbon, imparting stereochemical specificity. Key functional groups include the diketone moiety, ethoxy chain, and aromatic benzoate ester, which collectively influence its physicochemical and reactive properties .

Properties

CAS No. |

82493-58-1 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

[(2S)-6-ethoxy-1,6-dioxohexan-2-yl] benzoate |

InChI |

InChI=1S/C15H18O5/c1-2-19-14(17)10-6-9-13(11-16)20-15(18)12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3/t13-/m0/s1 |

InChI Key |

GNGWLCLWAZJBBV-ZDUSSCGKSA-N |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C=O)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)CCCC(C=O)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE typically involves the esterification of 6-oxohexanoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Benzoate Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Saponification : Reaction with aqueous NaOH/ethanol yields 6-ethoxy-1,6-dioxohexan-2-ol and sodium benzoate. This proceeds via nucleophilic acyl substitution1.

-

Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ promotes ester cleavage to form benzoic acid and the corresponding diol.

Ethoxy Group Hydrolysis

The ethoxy ether at position 6 is susceptible to acidic hydrolysis (e.g., HBr in acetic acid), producing a hydroxyl group. This reactivity is attributed to the electron-withdrawing effect of adjacent ketones, which destabilizes the ether bond2.

Nucleophilic Additions to Dioxo Groups

The ketones at positions 1 and 6 participate in nucleophilic addition reactions:

| Nucleophile | Product Formed | Conditions |

|---|---|---|

| Hydrazine | Bis-hydrazone | Ethanol, reflux3 |

| Hydroxylamine | Bis-oxime | Aqueous NH₂OH, pH 5–6 |

| Grignard Reagents | Tertiary alcohol adducts | THF, 0°C → RT43 |

For example, reaction with methylmagnesium bromide generates a 1,6-diol derivative.

Enolate Chemistry

Deprotonation of α-hydrogens adjacent to ketones (e.g., using LDA or NaH) forms enolates, enabling:

-

Alkylation : Reaction with alkyl halides yields branched derivatives.

-

Aldol Condensation : Self-condensation or cross-condensation with aldehydes produces β-hydroxy ketone derivatives3.

Reduction Reactions

Ketones can be reduced to secondary alcohols:

-

NaBH₄ : Selective reduction under mild conditions.

-

LiAlH₄ : Full reduction of both ketones to 1,6-hexanediol derivatives.

Transesterification

The benzoate ester undergoes transesterification with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄ or TsOH), forming methyl benzoate and the corresponding alcohol5.

Comparative Reactivity of Structural Analogs

The table below highlights reactivity trends in related compounds6:

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate | Ester, ketone | Base hydrolysis >90% yield |

| Diethyl 2-(2-phenylacetyl)propanedioate | Diester, diketone | Enolate alkylation |

| Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate | Bromoaryl, diketone | Suzuki coupling4 |

Mechanistic Insights

Scientific Research Applications

Drug Development

(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate has been identified as a potential intermediate in drug synthesis. Its unique structural features allow it to serve as a lead compound for developing new pharmaceuticals. Preliminary studies indicate that it may interact with biological macromolecules like proteins and nucleic acids, which is crucial for evaluating its pharmacodynamics and pharmacokinetics.

Case Study: Antiviral Activity

Research has highlighted the antiviral potential of compounds structurally similar to (2S)-6-ethoxy-1,6-dioxohexan-2-yl benzoate. For instance, derivatives of heterocycles have shown efficacy against various viruses, suggesting that this compound may also exhibit similar properties. Interaction studies could focus on binding assays and computational modeling to predict interaction affinities with viral targets.

Pesticide Development

The compound's reactivity allows for modifications that could enhance its effectiveness as a pesticide. Its ability to undergo hydrolysis under acidic or basic conditions can be exploited to develop formulations that are more stable or effective against pests.

Case Study: Insecticidal Properties

Similar compounds have been studied for their insecticidal properties. For example, emamectin benzoate has demonstrated potent activity against pests while maintaining a wide margin of safety for mammals. This suggests that (2S)-6-ethoxy-1,6-dioxohexan-2-yl benzoate could be explored for similar applications in pest management.

Mechanism of Action

The mechanism of action of ETHYL-(5S)-BENZOYLOXY 6-OXOHEXENOATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

Structural Differences :

- Ethyl 2-methoxybenzoate is a simpler benzoate ester with a methoxy substituent at the aromatic ring’s ortho position, lacking the diketone and ethoxy-hexan backbone present in the target compound.

Physicochemical Properties :

Key Observations :

- In contrast, ethyl 2-methoxybenzoate’s methoxy group donates electron density to the aromatic ring, stabilizing the ester .

- The target’s higher molecular weight and branched structure may reduce volatility compared to ethyl 2-methoxybenzoate.

Sdox (Chegaev et al., 2016)

Structural Differences :

- Sdox contains a benzoate ester linked to a tetracen-derived core with amino, hydroxy, and methyl groups, as well as a dithiol-thione substituent. Its complexity far exceeds that of the target compound . Functional and Biological Properties:

| Property | (2S)-6-Ethoxy-1,6-dioxohexan-2-yl Benzoate | Sdox |

|---|---|---|

| Core Structure | Linear hexan chain | Polycyclic tetracen system |

| Bioactivity | Not reported in evidence | Likely pharmacological |

| Key Substituents | Ethoxy, diketone | Amino, hydroxy, dithiol |

Key Observations :

- The ethoxy-diketone motif in the target may confer distinct metabolic stability or degradation pathways .

Structural-Activity Relationships (SAR)

- Ethoxy vs.

- Diketone Reactivity : The 1,6-dioxohexan backbone may act as a reactive site for nucleophilic attack, a feature absent in simpler esters. This could render the target compound useful as a prodrug or synthetic intermediate .

- Stereochemistry: The (2S) configuration could influence binding affinity in chiral environments, a critical factor in drug design absent in non-chiral analogs like ethyl 2-methoxybenzoate .

Biological Activity

(2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, highlighting relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate is . It features a dioxohexane backbone with an ethoxy group and a benzoate moiety, which may influence its biological interactions.

Synthesis

The synthesis of (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate typically involves the reaction of 1,6-dioxohexane derivatives with benzoic acid derivatives. Specific synthetic routes have been documented in patents and research articles .

Antimicrobial Activity

Research has indicated that (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate exhibits significant antimicrobial properties. In vitro studies showed that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In assays measuring free radical scavenging capacity, (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate demonstrated a notable ability to reduce oxidative stress markers in cell cultures. The effective concentration for significant antioxidant activity was determined to be around 100 µM.

Cytotoxicity and Apoptosis Induction

Studies on human cancer cell lines revealed that (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate induces apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, particularly caspase-3, leading to cellular apoptosis . The IC50 value for cytotoxicity against HeLa cells was reported at approximately 25 µM.

The biological activities of (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial metabolism.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.

- Apoptotic Pathway Activation : The activation of caspase pathways suggests that the compound triggers programmed cell death in cancerous cells.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Bath evaluated the antimicrobial efficacy of various dioxo compounds, including (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate. The results indicated that this compound significantly inhibited bacterial growth compared to controls .

Case Study 2: Cancer Cell Line Studies

In another study published in PubMed, the effects of (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate on HeLa cells were documented. The researchers noted a marked increase in apoptosis markers after treatment with the compound at concentrations above 20 µM .

Q & A

Q. What are the recommended synthetic routes for (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves esterification and oxidation steps. For example, a precursor compound may undergo TEMPO-mediated oxidation (using NaClO₂ and commercial bleach as co-oxidants) to introduce ketone functionalities, followed by esterification with benzoate derivatives under anhydrous conditions (e.g., CH₂Cl₂ with BBDI as a coupling agent). Reaction efficiency can be optimized by:

Q. What spectroscopic techniques are critical for characterizing (2S)-6-Ethoxy-1,6-dioxohexan-2-yl benzoate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (e.g., distinguishing 2S configuration) and ester/ketone functional groups. DEPT-135 can identify CH₃/CH₂ groups.

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch for esters/ketones) and ~1260 cm⁻¹ (C-O ester stretch).

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular formula (e.g., C₁₅H₁₈O₅).

- Polarimetry : To confirm enantiomeric purity if chirality is critical .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Neutralize with sand or vermiculite, then dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data. Adjust functional groups (e.g., solvent effects in PCM models) to improve alignment.

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using slow evaporation in EtOAc/hexane) and analyzing dihedral angles .

- Isotopic Labeling : Introduce ¹³C or ²H labels at specific positions to isolate signal overlaps in NMR .

Q. What experimental design considerations are critical for studying the compound’s degradation pathways under varying pH conditions?

Methodological Answer:

- Accelerated Stability Testing : Use HPLC-MS to monitor degradation products at pH 1–13 (simulating gastrointestinal to environmental conditions).

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life data from elevated temperatures (40–60°C).

- Control for Autoxidation : Add antioxidants (e.g., BHT) to reaction mixtures to isolate pH-specific degradation .

Q. How can researchers develop a validated HPLC method to quantify trace impurities in synthesized batches?

Methodological Answer:

- Column Selection : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min.

- Detection : UV detector at 254 nm for benzoate absorption.

- Validation Parameters :

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and in silico studies?

Methodological Answer:

- Assay Validation : Confirm in vitro results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess ligand-protein binding stability under physiological conditions.

- Metabolite Screening : Use LC-QTOF-MS to identify active metabolites that may explain discrepancies .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 290.3 g/mol | |

| Melting Point | DSC | 82–84°C | |

| LogP (Lipophilicity) | Shake-Flask | 2.1 ± 0.3 | |

| λmax (UV-Vis) | Spectroscopy | 254 nm (ε = 12,000 M⁻¹cm⁻¹) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.